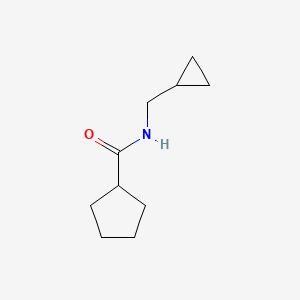

N-(cyclopropylmethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(cyclopropylmethyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C10H17NO . It is a powder in physical form . The IUPAC name for this compound is 1-amino-N-(cyclopropylmethyl)cyclopentanecarboxamide . The InChI code for this compound is 1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13) .

Molecular Structure Analysis

The molecular weight of “N-(cyclopropylmethyl)cyclopentanecarboxamide” is 182.27 . The InChI key for this compound is MCOHJMAPISWQMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)cyclopentanecarboxamide” is a powder in physical form . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique

Enantioselective Transformations: NCMC-based catalysts have been employed in asymmetric reactions, such as Michael additions, aldol reactions, and Mannich reactions. Their chiral environment facilitates high enantioselectivity in product formation .

Cycloadditions: NCMC derivatives participate in [2+2] cycloadditions, enabling the construction of complex ring systems. These reactions find applications in natural product synthesis and drug discovery .

Medicinal Chemistry

NCMC derivatives exhibit promising biological activities, making them relevant in drug development:

Anticancer Agents: Researchers have explored NCMC analogs as potential anticancer agents. Their ability to interact with cellular targets and modulate biological pathways holds promise for novel therapies .

Supramolecular Chemistry

NCMC contributes to the field of supramolecular chemistry:

- Host–Guest Systems : NCMC-containing receptors can selectively bind guest molecules through non-covalent interactions. These host–guest complexes have applications in molecular recognition and drug delivery .

Materials Science

NCMC derivatives have been explored for their material properties:

- Metal–Organic Frameworks (MOFs) : Incorporating NCMC ligands into MOFs results in porous materials with tunable properties. These MOFs find applications in gas storage, separation, and catalysis .

Coordination Chemistry

NCMC ligands play a role in coordination chemistry:

- Transition Metal Complexes : NCMC-based ligands form stable complexes with transition metals. These complexes serve as catalysts for various reactions, including cross-coupling and C–H activation .

Computational Chemistry

NCMC is a subject of interest in theoretical studies:

- Quantum Mechanical Calculations : Researchers use computational methods to explore NCMC’s electronic structure, reactivity, and binding affinities. These insights guide experimental design .

Chai, Q., Duan, L., Ma, Y., Hou, T., & Tu, T. (2024). Recent advances in the synthesis and application of N-heterocyclic carbene-based molecular cages. Science China Chemistry, 67(8), 1510–1523. Link Deegan, M. M., Dworzak, M. R., Gosselin, A. J., Korman, K. J., & Bloch, E. D. (2021). Chem Eur J, 27, 4531–4547. Montà-González, G., Sancenón, F., Martínez-Máñez, R., & Martí-Centelles, V. (2022). Chem Rev, 122, 13636–13708. : Hou, Y., Zhang, Z., Lu, S., Yuan, J., Zhu, Q., Chen, W. P., Ling, S., Li, X., Zheng, Y. Z., Zhu, K., & Zhang, M. (2020). J Am Chem Soc, 142, 18763–18768.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-(cyclopropylmethyl)cyclopentanecarboxamide are currently unknown

Biochemical Pathways

Cyclopropane, a structural motif in this compound, is known to have unique structural and chemical properties and is widespread in natural products . It is usually essential for biological activities .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(9-3-1-2-4-9)11-7-8-5-6-8/h8-9H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQUUYVDDKADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)